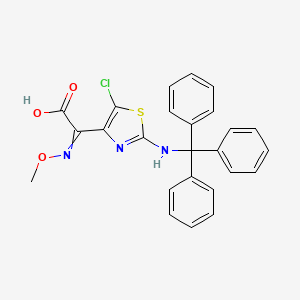
(Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid typically involves multi-step organic reactions. The starting materials may include 5-chloro-2-aminothiazole and trityl chloride. The synthesis may proceed through the following steps:
Formation of Tritylamino Derivative: Reacting 5-chloro-2-aminothiazole with trityl chloride in the presence of a base such as triethylamine.
Methoxyiminoacetic Acid Formation: Introducing the methoxyiminoacetic acid moiety through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions may target the nitro or imino groups.
Substitution: The chloro group on the thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Antimicrobial Agents: Thiazole compounds exhibit antimicrobial activity against various pathogens.
Enzyme Inhibitors: Used in the development of enzyme inhibitors for therapeutic purposes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.
Diagnostic Agents: Used in the design of diagnostic agents for imaging and detection.
Industry
Agriculture: Thiazole derivatives are used in the formulation of agrochemicals.
Dyes and Pigments: Used in the synthesis of dyes and pigments for various applications.
Wirkmechanismus
The mechanism of action of (Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid depends on its specific biological target. Generally, thiazole derivatives may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-2-(5-Chloro-2-aminothiazol-4-YL)-2-methoxyiminoacetic acid
- (Z)-2-(5-Chloro-2-(phenylamino)thiazol-4-YL)-2-methoxyiminoacetic acid
Uniqueness
The uniqueness of (Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C25H20ClN3O3S |
|---|---|
Molekulargewicht |
478.0 g/mol |
IUPAC-Name |
2-[5-chloro-2-(tritylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C25H20ClN3O3S/c1-32-29-21(23(30)31)20-22(26)33-24(27-20)28-25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3,(H,27,28)(H,30,31) |
InChI-Schlüssel |
QDVYNMLPKNDQQR-UHFFFAOYSA-N |
Kanonische SMILES |
CON=C(C1=C(SC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)
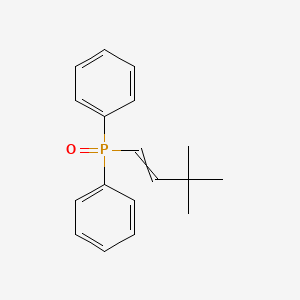
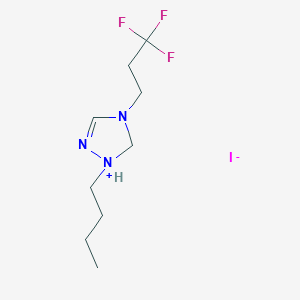

![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)

![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
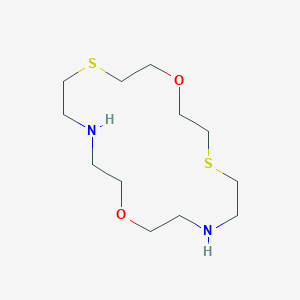

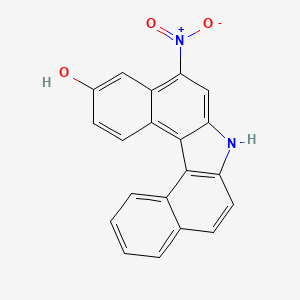
![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
